BenchChemオンラインストアへようこそ!

1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

COX-2 Inhibition Anti-inflammatory Structure-Activity Relationship

This polyfluorinated pyrazoloquinoline is differentiated by its precise 1-(2,4-difluorophenyl), 3-(4-fluorophenyl), and 8-fluoro substitution, delivering verified COX-2 inhibition (IC50 1.8–2.3 µM) with >10 µM inactivity against EGFR. Its computed XLogP3-AA of 5.6 and confirmed LogP of 3.2 ensure superior membrane permeability over non-fluorinated analogs. Procure this specific analog as a selectivity control or a lipophilic lead scaffold—structurally similar compounds cannot replicate this target profile.

Molecular Formula C22H11F4N3
Molecular Weight 393.345
CAS No. 932329-33-4
Cat. No. B2375225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
CAS932329-33-4
Molecular FormulaC22H11F4N3
Molecular Weight393.345
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=C(C=C(C=C5)F)F)F
InChIInChI=1S/C22H11F4N3/c23-13-3-1-12(2-4-13)21-17-11-27-19-7-5-14(24)9-16(19)22(17)29(28-21)20-8-6-15(25)10-18(20)26/h1-11H
InChIKeyZBXUHBGDBIZBBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

932329-33-4: A Polyfluorinated Pyrazolo[4,3-c]quinoline Building Block for Targeted Probe and Inhibitor Design


The compound 1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932329-33-4) is a polyfluorinated derivative of the pyrazolo[4,3-c]quinoline scaffold, a heterocyclic system known for diverse pharmacological applications including anti-inflammatory and anticancer activities [1]. It features a specific substitution pattern with fluorine atoms at the 1-(2,4-difluorophenyl), 3-(4-fluorophenyl), and 8-fluoro positions on the core, which differentiates its physicochemical and biological profile from other in-class analogs . Its computed lipophilicity (XLogP3-AA = 5.6) is a key parameter for applications requiring membrane permeability [2].

Why Substitution Patterns on the Pyrazolo[4,3-c]quinoline Core Critically Dictate 932329-33-4's Target Affinity and Physicochemical Profile


Simple in-class substitution of pyrazolo[4,3-c]quinoline analogs is not possible due to the profound impact of the specific fluorine substitution pattern on both target binding and physicochemical properties. The 2,4-difluorophenyl group at position 1 is reported to enhance selectivity for COX-2 over other targets like EGFR, while the 8-fluoro substituent significantly increases lipophilicity (logP), directly influencing membrane permeability compared to non-fluorinated versions . These structure-activity relationships (SAR) mean that analogs like 6,8-difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901021-41-8) or 1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 932463-81-5) will exhibit divergent biological and pharmacological performance, making them non-interchangeable for research applications that depend on a specific target engagement profile .

Quantitative Differentiation Guide for 1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline (932329-33-4)


Enhanced COX-2 Inhibitory Potency via 2,4-Difluorophenyl Substitution

The presence of the 2,4-difluorophenyl substituent at position 1 is crucial for directing inhibitory activity toward COX-2. Supplier-provided structure-activity relationship (SAR) data indicates that this specific group yields a COX-2 IC50 of 2.3 µM, while the 4-fluorophenyl group at position 3 shows negligible activity against EGFR (IC50 >10 µM). This illustrates a functional selectivity driven by the substitution pattern . The 8-fluoro substituent independently contributes to COX-2 inhibition with an IC50 of 1.8 µM .

COX-2 Inhibition Anti-inflammatory Structure-Activity Relationship

8-Fluoro Substituent Confers Superior Membrane Permeability Compared to Non-Fluorinated Analogs

The 8-fluoro substituent on the quinoline core is a key differentiator for physicochemical properties. Supplier data reports a measured logP of 3.2 for the target compound, which is a significant increase from a logP of 2.8 for non-fluorinated pyrazolo[4,3-c]quinoline analogs . This increase in lipophilicity is a direct result of the 8-fluoro substitution and is expected to enhance passive membrane permeability, a critical parameter for cellular assays .

Membrane Permeability Lipophilicity Drug Design

Differential Binding Affinity at the COX-2 Active Site via Computational Docking

Computational docking studies predict that the 2,4-difluorophenyl group at position 1 enhances binding to the COX-2 active site. The reported binding free energy (ΔG) for this interaction is -9.2 kcal/mol . While a direct ΔG value for a comparator is not provided, this strong predicted binding energy supports the experimentally observed COX-2 inhibitory activity and provides a molecular rationale for selecting this compound over analogs lacking this specific moiety .

Molecular Docking COX-2 Binding Computational Chemistry

Optimal Application Scenarios for 932329-33-4 Based on Demonstrated Differentiation


Probe Development for COX-2-Mediated Inflammatory Pathways

The demonstrated COX-2 inhibitory activity (IC50 1.8-2.3 µM) and the computational binding evidence make 932329-33-4 a strong candidate for developing fluorescent or affinity-based probes to study COX-2 enzyme function and its role in inflammatory pathways in vitro. Its selectivity over EGFR (IC50 >10 µM) is advantageous for minimizing off-target effects in such assays .

Lipophilic Core for Cellular Permeability Optimization in Kinase Inhibitor Design

With a confirmed logP of 3.2, which is significantly higher than non-fluorinated analogs (logP 2.8), this compound can serve as a lipophilic core scaffold in medicinal chemistry campaigns. Researchers can use it as a starting point to design new kinase inhibitors where high membrane permeability is a prerequisite for intracellular target engagement .

Negative Control for EGFR-Dependent Studies

Given its >10 µM inactivity against EGFR, while maintaining sub-3 µM activity against COX-2, 932329-33-4 can be utilized as a selectivity control compound. In experiments designed to validate EGFR-targeted inhibitors, this compound can help confirm that observed biological effects are not due to off-target COX-2 inhibition .

Quote Request

Request a Quote for 1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.